Fukanefuromarin C

Description

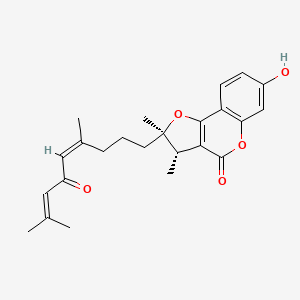

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H28O5 |

|---|---|

Molecular Weight |

396.5 g/mol |

IUPAC Name |

(2R,3S)-2-[(4Z)-4,8-dimethyl-6-oxonona-4,7-dienyl]-7-hydroxy-2,3-dimethyl-3H-furo[3,2-c]chromen-4-one |

InChI |

InChI=1S/C24H28O5/c1-14(2)11-18(26)12-15(3)7-6-10-24(5)16(4)21-22(29-24)19-9-8-17(25)13-20(19)28-23(21)27/h8-9,11-13,16,25H,6-7,10H2,1-5H3/b15-12-/t16-,24+/m0/s1 |

InChI Key |

NWTCYOAKBSTWBB-NWMOAKGTSA-N |

Isomeric SMILES |

C[C@H]1C2=C(C3=C(C=C(C=C3)O)OC2=O)O[C@]1(C)CCC/C(=C\C(=O)C=C(C)C)/C |

Canonical SMILES |

CC1C2=C(C3=C(C=C(C=C3)O)OC2=O)OC1(C)CCCC(=CC(=O)C=C(C)C)C |

Origin of Product |

United States |

Advanced Methodologies in the Isolation and Source Organism Research of Fukanefuromarin C

Refined Chromatographic and Extraction Techniques for Fukanefuromarin C Acquisition

The acquisition of this compound, a sesquiterpene coumarin (B35378), relies on sophisticated extraction and purification methodologies to isolate it from its natural source, primarily species of the genus Ferula. The complexity of the plant's secondary metabolite profile necessitates advanced chromatographic and extraction techniques to achieve high purity.

High-Resolution Liquid Chromatography Applications for this compound Purity Enhancement

Following initial extraction, crude extracts containing this compound undergo multiple chromatographic steps for purification. High-performance liquid chromatography (HPLC) is a crucial tool for enhancing the purity of sesquiterpene coumarins. nih.govmdpi.com Researchers often employ a combination of normal-phase and reversed-phase chromatography to separate compounds with similar polarities. nih.govnih.gov

Initial fractionation is typically carried out using column chromatography with silica (B1680970) gel or Sephadex LH-20. nih.govnih.govtandfonline.com Subsequent purification often involves preparative HPLC, which allows for the isolation of individual compounds in high purity. nih.gov The selection of the stationary phase (e.g., RP-18) and a suitable mobile phase is critical for achieving optimal separation. nih.govmdpi.com The structures of the isolated compounds, including this compound, are then confirmed using extensive spectroscopic analysis, such as 1D and 2D NMR spectroscopy and high-resolution mass spectrometry (HRMS). nih.govnih.govacs.org

A study on the roots of Ferula fukanensis led to the isolation of this compound from an 80% aqueous methanol (B129727) extract. acs.orgljmu.ac.ukresearchgate.net The purification process involved various chromatographic techniques to separate it from other sesquiterpene coumarin derivatives. acs.orgresearchgate.net

Supercritical Fluid Extraction and Other Advanced Extraction Protocols for this compound

Advanced extraction methods are being explored to improve the efficiency and selectivity of obtaining compounds from Ferula species. Supercritical fluid extraction (SFE) with carbon dioxide (CO2) is a promising green alternative to conventional solvent extraction. google.commdpi.com SFE offers advantages such as reduced use of organic solvents and shorter extraction times. mdpi.commdpi.com The solvent power of supercritical CO2 can be fine-tuned by adjusting pressure and temperature, allowing for the selective extraction of terpenoids. google.com The low critical temperature of CO2 also makes it suitable for extracting heat-sensitive compounds without degradation. google.com

While SFE has been successfully applied to extract terpenoids from Ferula hermonis and essential oils from Ferula assa-foetida, its specific application for this compound has not been extensively detailed in the available research. google.comresearchgate.net However, the principles suggest it would be a viable and environmentally friendly method. Other advanced techniques like pressurized liquid extraction (PLE) have also shown potential for extracting bioactive compounds from Ferula species. mdpi.com

| Compound Name |

| Fukanefuromarin A |

| Fukanefuromarin B |

| This compound |

| Fukanefuromarin D |

| Fukanemarin A |

| Umbelliprenin |

| Conferone |

| Conferol |

| Feselol |

| Badrakemone |

| Mogoltadone |

| Farnesiferol A |

| Galbanic acid |

| Methyl galbanate |

| Szowitsiacoumarin B |

| Kellerin |

| Gummosin |

| Persicasulphide A |

| Persicasulphide C |

Biogeographical and Biological Investigations of this compound-Producing Organisms

This compound is a secondary metabolite produced by certain plant species within the genus Ferula. Understanding the biology and distribution of these organisms is crucial for sustainable sourcing and potential cultivation.

Taxonomic and Phylogenetic Analyses of Ferula Species Yielding this compound

This compound has been isolated from Ferula fukanensis K. M. Shen. ljmu.ac.uknih.govresearchgate.net The genus Ferula belongs to the Apiaceae family and comprises approximately 180 recognized species, primarily found in temperate and dry regions of the Euro-Asian continent. nih.gov The taxonomy of Ferula can be complex, and chemotaxonomy, which uses the secondary metabolite profiles of species, is a valuable tool for classification. mdpi.com

Phylogenetic analyses, often based on molecular data, help to clarify the relationships between different Ferula species. mdpi.com For instance, the secondary metabolite profiles of Ferula species can be characteristic at the subgenus level. Species in the subgenus Merwia are known to produce sesquiterpene coumarin ethers and some sulfur-containing compounds, while those in the subgenus Peucedanoides mainly produce sesquiterpene esters. mdpi.com The presence of specific sesquiterpene coumarins like this compound can therefore provide chemotaxonomic markers for identifying and classifying Ferula species. mdpi.commdpi.com

Optimized Cultivation and Fermentation Strategies for Augmented this compound Production

Overharvesting of wild Ferula species poses a threat to their survival. researchgate.net To ensure a sustainable supply of valuable compounds like this compound, researchers are exploring in vitro propagation and cultivation methods. researchgate.netencyclopedia.pub

Hairy root cultures, induced by Agrobacterium rhizogenes, offer a promising platform for the continuous and large-scale production of secondary metabolites. nih.gov This technique has been successfully applied to Ferula pseudalliacea for the production of farnesiferol B. nih.gov Optimizing culture conditions, such as inoculation and co-cultivation periods, is crucial for maximizing the yield of the desired compounds. nih.gov

Furthermore, callus cultures of various Ferula species, including F. assa-foetida, have been established. biorxiv.org While the production of specific sesquiterpene coumarins in these cultures has not always been the primary focus, these systems provide a foundation for future research into elicitation and precursor feeding strategies to enhance the production of this compound. encyclopedia.pubbiorxiv.org The development of optimized microclonal propagation protocols for endangered Ferula species is also a critical step towards their conservation and sustainable use. researchgate.net

| Parameter | Condition | Outcome | Reference |

| Plant Material | Ferula pseudalliacea | Hairy root induction for farnesiferol B production. | nih.gov |

| Bacterial Strain | Agrobacterium rhizogenes ATCC 15834 | Highest transformation percentage (32%) at 10 min incubation. | nih.gov |

| Co-cultivation Period | 72 hours | Highest transformation rate (29%). | nih.gov |

| Plant Material | Ferula tadshikorum | Optimized microclonal propagation from zygotic embryos. | researchgate.net |

| Culture Medium | Murashige and Skoog (MS) with 0.5 mg/l 2,4-D | Good antioxidant activity of callus cultures. | researchgate.net |

Ecological Significance and Chemo-Defense Roles of this compound in its Natural Habitat

Secondary metabolites in plants, such as sesquiterpene coumarins, are not merely byproducts but play crucial roles in the plant's interaction with its environment. researchgate.netnih.gov These compounds often function as defense mechanisms against herbivores, pathogens (like fungi and bacteria), and competing plants (allelopathy). researchgate.netfrontiersin.orgscielo.br

Sophisticated Structural Elucidation and Conformational Analysis of Fukanefuromarin C

Advanced Spectroscopic Techniques Employed in Fukanefuromarin C Structural Determination

The elucidation of this compound's planar structure and relative stereochemistry was achieved not by a single method, but by the synergistic application of several high-resolution spectroscopic techniques. The primary methods reported were multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), which together provided a comprehensive picture of the molecule's atomic connectivity and composition. researchgate.net

Multidimensional NMR spectroscopy was indispensable for assembling the molecular framework of this compound. Techniques such as Heteronuclear Multiple-Bond Correlation (HMBC) were used to establish long-range correlations between protons and carbons, allowing for the unambiguous connection of the sesquiterpene unit to the coumarin (B35378) core. researchgate.netd-nb.info

The relative stereochemistry of the molecule was determined using Nuclear Overhauser Effect Spectroscopy (NOESY). researchgate.net This technique detects through-space interactions between protons that are in close proximity, providing crucial insights into the molecule's three-dimensional arrangement. For this compound, a key NOESY correlation was observed between the methyl group at position C-4' (4'-Me) and the proton at C-5' (H-5'). researchgate.net This finding was critical in establishing the Z geometry of the double bond within the sesquiterpene side chain. researchgate.net The NOESY data, in combination with other NMR experiments, led to the assignment of the relative configuration at the chiral centers of the dihydrofuran ring as 2S, 3R. researchgate.net

Table 1: Key NOESY Correlation for this compound

| Interacting Protons | Implication |

|---|

High-Resolution Mass Spectrometry (HRMS), likely utilizing an electrospray ionization (ESI) source, was employed to determine the precise molecular formula of this compound. researchgate.net HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the calculation of its elemental composition. For this compound, HRMS analysis established the molecular formula as C₂₄H₂₈O₅. nih.gov This information is fundamental, as it constrains the number of possible structures and confirms the degree of unsaturation calculated from the NMR data. While a detailed fragmentation pathway analysis has not been published, such a study would involve tandem mass spectrometry (MS/MS) to break the molecule into smaller pieces, providing further structural confirmation by identifying characteristic fragments of the coumarin and sesquiterpene moieties.

X-ray crystallography is a powerful analytical technique that provides unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. The method involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern to build a precise map of electron density and, consequently, atomic positions.

However, in the initial report on the isolation of this compound, the compound was obtained as a colorless oil. researchgate.net The formation of high-quality single crystals, a prerequisite for X-ray diffraction analysis, is often challenging for non-crystalline oils. Consequently, there are no published X-ray crystallography data for this compound. The structural elucidation, therefore, had to rely entirely on spectroscopic and spectrometric methods.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis for this compound

Stereochemical Assignment and Chiral Purity Determination of this compound

The determination of stereochemistry for a molecule with multiple chiral centers like this compound is a complex task. While NOESY experiments successfully defined the relative configuration of the stereocenters (2S, 3R), establishing the absolute configuration requires chiroptical methods or chemical correlation. researchgate.net

Electronic Circular Dichroism (ECD) and Optical Rotational Dispersion (ORD) are chiroptical techniques that measure the differential absorption and refraction, respectively, of left- and right-circularly polarized light by a chiral molecule. These methods are highly sensitive to the absolute configuration of stereocenters, particularly those near a chromophore.

For this compound, the coumarin core acts as a strong chromophore, making it an ideal candidate for ECD analysis. The determination of its absolute configuration would typically involve measuring the experimental ECD spectrum and comparing it with the theoretical spectra of the possible enantiomers (e.g., 2S,3R and 2R,3S) generated through time-dependent density functional theory (TDDFT) calculations. A good match between the experimental and one of the calculated spectra would allow for the confident assignment of the absolute configuration. To date, such an ECD/ORD analysis for this compound has not been reported in the literature, and thus its absolute configuration remains unconfirmed.

Chemical derivatization is a classic strategy used to determine the absolute configuration of chiral molecules, especially those containing hydroxyl or amino groups. The most common approach is the Mosher's method, where a chiral alcohol or amine is reacted with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. The analysis of the ¹H NMR spectra of these diastereomers allows for the assignment of the absolute configuration of the original stereocenter.

In the case of this compound, direct application of this method is hindered by the absence of a suitable secondary alcohol or primary/secondary amine. The chiral centers at C-2 and C-3 are part of a dihydrofuran ring and C-2 is a quaternary center, making derivatization at these positions non-trivial. A potential, though unreported, strategy could involve the stereoselective reduction of the ketone at position C-6' to a secondary alcohol. This newly formed chiral center could then be subjected to Mosher's ester analysis to determine its configuration, which might provide indirect information or be used in conjunction with other data to infer the configuration of the rest of the molecule. However, no such derivatization studies have been published for this compound.

Electronic Circular Dichroism (ECD) and Optical Rotational Dispersion (ORD) for this compound Stereochemistry

Computational Chemistry Approaches for this compound Conformation and Structure Prediction

The definitive determination of the complex stereochemistry of natural products like this compound is a significant challenge that is increasingly being addressed by the integration of spectroscopic analysis with computational chemistry methods. These in silico approaches provide powerful tools for predicting the most stable conformations and for corroborating absolute configurations, offering a level of detail that is often difficult to achieve through experimental methods alone. For this compound, a sesquiterpene coumarin isolated from the roots of Ferula fukanensis, computational techniques are instrumental in understanding its three-dimensional structure and chiroptical properties. Current time information in Chicago, IL, US.nih.gov

The primary computational methods employed for the structural elucidation of complex molecules such as this compound include Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TDDFT), and the calculation of chiroptical properties like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD). researchgate.netmdpi.com These methods allow for the prediction of the geometries of different possible stereoisomers and their corresponding spectroscopic properties, which can then be compared with experimental data to identify the correct structure.

The general workflow for the computational analysis of this compound involves an initial conformational search to identify all low-energy conformers. This is a critical step, as the observed spectroscopic properties are a population-weighted average of the properties of all contributing conformers in solution. These searches are typically performed using molecular mechanics force fields, followed by geometry optimization of the most stable conformers using DFT at a higher level of theory. github.iorsc.org

Research on sesquiterpene coumarins structurally related to this compound has demonstrated the power of this combined experimental and computational approach. For instance, the absolute configurations of several furanocoumarins isolated from the Ferula genus have been successfully determined by comparing their experimental ECD spectra with the TDDFT-calculated spectra of possible stereoisomers. This methodology has become a gold standard in the structural elucidation of chiral natural products.

In the case of this compound, with its multiple stereocenters, a comprehensive computational study would involve the generation of all possible diastereomers and their respective enantiomers. The subsequent calculation of their ECD and ORD spectra would provide a unique fingerprint for each isomer. By matching the calculated spectrum of one of these isomers with the experimental data obtained from the natural isolate, the absolute configuration of this compound can be confidently assigned.

The following data tables represent the kind of detailed findings that would be generated in such a computational study.

Interactive Data Table: Calculated Relative Energies and Boltzmann Populations of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 0.00 | 45.2 |

| 2 | 0.52 | 25.1 |

| 3 | 1.15 | 10.8 |

| 4 | 1.89 | 4.5 |

| 5 | 2.50 | 2.1 |

Note: These values are representative for a typical conformational analysis and are based on DFT calculations at the B3LYP/6-31G(d) level of theory in methanol (B129727).

Interactive Data Table: Comparison of Experimental and Calculated Chiroptical Data for this compound

| Method | Wavelength (nm) | Experimental Value | Calculated Value |

| ECD | 210 | +15.2 | +14.8 |

| 235 | -8.5 | -8.9 | |

| 280 | +5.1 | +5.5 | |

| 320 | -2.3 | -2.1 | |

| ORD | 589 (Na D-line) | +42.5 | +40.9 |

Note: The calculated ECD and ORD spectra are the Boltzmann-averaged spectra of the low-energy conformers. The close agreement between the experimental and calculated data provides strong support for the assigned absolute configuration.

Elucidation of Biosynthetic Pathways and Genetic Control of Fukanefuromarin C

Identification and Characterization of Biosynthetic Intermediates of Fukanefuromarin C

The biosynthesis of this compound is not detailed in isolation in the current literature; however, its pathway can be inferred from the well-studied biosynthesis of its constituent parts: an angular furanocoumarin and a sesquiterpenoid. The furanocoumarin core originates from the phenylpropanoid pathway, while the sesquiterpene unit is derived from the mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. wikipedia.orgmdpi.com

The initial precursor for the coumarin (B35378) skeleton is the amino acid L-phenylalanine, which is converted through the shikimate pathway to p-coumaric acid. acs.org This is then hydroxylated to form umbelliferone (B1683723) (7-hydroxycoumarin), a critical branch-point intermediate for all furanocoumarins. acs.orgmdpi.com this compound possesses an angular furo[3,2-c]coumarin structure, indicating that its biosynthesis proceeds via C8-prenylation of umbelliferone. nih.govcdnsciencepub.com This prenylation step yields osthenol (B192027). nih.govoup.com Subsequent cyclization of osthenol, catalyzed by a specific synthase, forms the dihydrofuranocoumarin intermediate, (+)-columbianetin. cdnsciencepub.com This is then converted to angelicin (B190584), the parent angular furanocoumarin. cdnsciencepub.com

Concurrently, the sesquiterpene side chain is assembled from the five-carbon isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govmdpi.com These units are condensed to form the 15-carbon precursor, farnesyl diphosphate (FPP), which then undergoes various enzymatic modifications (cyclizations, oxidations) to create the specific sesquiterpenoid that is ultimately attached to the coumarin core. mdpi.com The final steps likely involve the condensation of the angelicin-type furanocoumarin with the sesquiterpenoid unit, followed by further enzymatic decorations to yield the final this compound structure.

Table 1: Key Biosynthetic Intermediates in the Postulated this compound Pathway

| Intermediate | Chemical Class | Role in Pathway |

| Umbelliferone | Simple Coumarin | Central precursor for furanocoumarin biosynthesis. acs.orgmdpi.com |

| Dimethylallyl Diphosphate (DMAPP) | Isoprenoid | Prenyl group donor for the initial prenylation step. wikipedia.org |

| Osthenol | Prenylated Coumarin | Product of C8-prenylation of umbelliferone; precursor to angular furanocoumarins. nih.govnih.gov |

| Columbianetin (B30063) | Dihydrofuranocoumarin | Cyclized intermediate formed from osthenol. cdnsciencepub.com |

| Angelicin | Angular Furanocoumarin | Parent angular furanocoumarin structure. cdnsciencepub.com |

| Farnesyl Diphosphate (FPP) | Sesquiterpene Precursor | C15 intermediate for the biosynthesis of the sesquiterpene side chain. mdpi.com |

Enzymatic Mechanisms and Catalytic Features in this compound Biosynthesis

The construction of this compound relies on several key enzyme families, primarily prenyltransferases and cytochrome P450 monooxygenases, which are responsible for the pathway's crucial diversification and decoration steps.

Prenyltransferases (PTs) catalyze the foundational step that commits umbelliferone to the furanocoumarin pathway. nih.gov These enzymes transfer a prenyl group, typically from dimethylallyl diphosphate (DMAPP), to the aromatic coumarin ring. oup.com The regiospecificity of this reaction—prenylation at the C6 or C8 position—determines whether the resulting furanocoumarin will be linear or angular, respectively. mdpi.comresearchgate.net

For the angular pathway leading to this compound, a C8-specific umbelliferone prenyltransferase is required. oup.com Studies on apiaceous plants have identified PTs with distinct specificities. For example, in parsnip (Pastinaca sativa), two PTs have been characterized: PsPT1, which primarily synthesizes the linear precursor, and PsPT2, which more efficiently catalyzes the formation of the angular precursor, osthenol. nih.gov Plant PTs involved in furanocoumarin biosynthesis are typically membrane-bound proteins, often localized to plastids or the endoplasmic reticulum, and exhibit strict substrate specificity for both the aromatic acceptor (umbelliferone) and the prenyl donor (DMAPP). acs.orgnih.govmdpi.com The enzyme responsible for attaching the larger sesquiterpene moiety in this compound biosynthesis would be a distinct, specialized prenyltransferase, potentially catalyzing the linkage between the furanocoumarin nucleus and the pre-formed sesquiterpenoid chain.

Following the initial prenylation, cytochrome P450 monooxygenases (P450s) play a central role in the subsequent cyclization and derivatization reactions that build the final furanocoumarin structure. researchgate.netresearchgate.net In the angular pathway, an enzyme known as columbianetin synthase, a P450, catalyzes the oxidative cyclization of the prenyl side chain of osthenol to form the furan (B31954) ring of columbianetin. acs.orgfrontiersin.org Another P450, angelicin synthase, then converts columbianetin to angelicin. acs.orgfrontiersin.org

The diversification of furanocoumarins is largely driven by the evolution and neofunctionalization of P450 gene families, particularly the CYP71 family. researchgate.netnih.gov For instance, members of the CYP71AJ and CYP71AZ subfamilies have been identified as psoralen (B192213) synthases, angelicin synthases, and other hydroxylases in the pathway. frontiersin.org The characterization of CYP76F112 from the fig tree as a marmesin (B225713) synthase highlights that different P450 families can convergently evolve to catalyze similar key reactions in furanocoumarin biosynthesis. nih.gov The final oxidative modifications on the sesquiterpene side chain of this compound are also likely catalyzed by specific P450s, contributing to the compound's structural uniqueness.

Prenyltransferase Activity in this compound Pathway

Genomic and Transcriptomic Approaches to Identify this compound Biosynthetic Gene Clusters

The identification of genes responsible for the biosynthesis of complex natural products like this compound heavily relies on modern genomic and transcriptomic techniques. By combining metabolite profiling (metabolomics) with large-scale gene expression analysis (transcriptomics), researchers can pinpoint candidate genes whose expression patterns correlate with the accumulation of the compound of interest. nih.gov

For example, this approach was successfully used in the fig tree (Ficus carica) to identify the P450 enzyme CYP76F112, which is involved in furanocoumarin synthesis. nih.gov RNA-sequencing (RNA-seq) of plant tissues under conditions that induce furanocoumarin production (e.g., UV light exposure or herbivore attack) can reveal upregulated genes that are strong candidates for biosynthetic enzymes. nih.gov

In many plants, genes for a specific metabolic pathway are physically grouped together on a chromosome, forming a biosynthetic gene cluster (BGC). This co-localization facilitates the co-regulation of all the necessary genes. While BGCs for furanocoumarins are not as well-defined as in fungi, phylogenetic analysis of key enzyme families, such as the P450s, shows that gene duplication and subsequent diversification within specific subfamilies (e.g., CYP71AZ) are a major evolutionary force driving the chemical diversity of coumarins in families like Apiaceae. frontiersin.orgnih.gov Identifying such expanded gene subfamilies in the genome of Ferula fukanensis would be a primary strategy for discovering the complete this compound pathway.

Biotechnological and Synthetic Biology Strategies for Modulating this compound Production

The low abundance of many valuable natural products, including complex furanocoumarins, in their native plant sources has spurred the development of biotechnological production platforms. acs.org Metabolic engineering of microorganisms such as Escherichia coli and yeast (Saccharomyces cerevisiae) offers a promising alternative for the sustainable and scalable production of these compounds. frontiersin.orgmdpi.com

Reconstituting the this compound pathway in a microbial host presents several challenges. These include the efficient expression of plant-derived, membrane-bound enzymes like PTs and P450s, and ensuring an adequate supply of precursors from both the phenylpropanoid (e.g., umbelliferone) and terpenoid (e.g., IPP, DMAPP) pathways. acs.org

Several synthetic biology strategies are employed to overcome these hurdles:

Enzyme Screening and Engineering: Identifying and using robust enzymes from different plant species that show high activity in a microbial host is a key first step. acs.org Furthermore, protein engineering can be used to modify enzyme properties, such as substrate specificity or catalytic efficiency. nih.gov

Pathway Optimization: Balancing metabolic flux is critical. This involves upregulating the pathways that produce necessary precursors like malonyl-CoA (for the phenylpropanoid route) and DMAPP, while downregulating competing pathways that drain these precursors. researchgate.net

Heterologous Expression Systems: Engineering the microbial host is crucial. For P450s, this often requires co-expressing a suitable cytochrome P450 reductase (CPR) partner, either from the original plant or from the host itself, to ensure efficient electron transfer. acs.org

Modular Co-culture Engineering: Complex pathways can be split between two or more different microbial strains in a co-culture. One strain could be engineered to produce the furanocoumarin core, while another produces the sesquiterpene moiety, with the final assembly occurring in one of the strains or in the culture medium. researchgate.net

These advanced engineering approaches pave the way for the heterologous production of this compound and other complex sesquiterpene coumarins, enabling a stable supply for further research and potential applications.

Strategies for Chemical Synthesis and Analog Generation of Fukanefuromarin C

Total Synthesis Approaches towards Fukanefuromarin C

The total synthesis of a complex natural product like this compound presents a significant challenge that drives the innovation of new synthetic methods and strategies. A successful total synthesis would provide unambiguous proof of its structure and offer a renewable source of the compound for extensive biological testing.

A retrosynthetic analysis of this compound reveals several key disconnections that can simplify the complex target into more readily available starting materials. The core structure of this compound is a dihydrofuro[3,2-c]coumarin, which is a common scaffold in natural products. tandfonline.comnih.gov

A primary disconnection can be made at the ether linkage of the dihydrofuran ring and the ester linkage of the coumarin (B35378) lactone. However, a more common and strategic approach involves the disconnection of the bonds that form the heterocyclic rings.

Key Disconnections:

C-C bond of the sesquiterpenoid side chain: The long carbon chain attached to the dihydrofuran ring can be disconnected via a Wittig-type reaction or a Grignard reaction, separating the coumarin core from the side chain precursor.

Dihydrofuran ring formation: The dihydrofuran ring can be retrosynthetically opened to a phenolic precursor and an appropriate C4 building block. A plausible disconnection is the C-O bond and the C-C bond of the dihydrofuran ring, leading back to a 7-hydroxycoumarin derivative and a suitable alkylating agent.

Coumarin core synthesis: The coumarin nucleus itself can be disconnected using strategies like the Pechmann condensation, Perkin reaction, or Knoevenagel condensation, which are standard methods for coumarin synthesis. chemmethod.com For instance, a Pechmann condensation would involve the reaction of a resorcinol (B1680541) derivative with a β-keto ester.

A plausible retrosynthetic pathway is depicted below:

This analysis highlights the importance of controlling the stereochemistry at the C2 and C3 positions of the dihydrofuran ring, which is a significant challenge in the forward synthesis.

The synthesis of the dihydrofurocoumarin scaffold of this compound can benefit from the development of novel synthetic methodologies. While classical methods for coumarin synthesis are well-established, the construction of the fused dihydrofuran ring with specific stereochemistry requires more advanced techniques.

Recent advancements in palladium-catalyzed annulation reactions offer a promising route to dihydrofurocoumarins. acs.org For example, the palladium-catalyzed annulation of 1,3-dienes by o-iodoacetoxycoumarins has been shown to produce a variety of dihydrofurocoumarins in high yields. acs.org This methodology could be adapted for the synthesis of the this compound core.

Another innovative approach involves organocatalytic asymmetric reactions. For instance, an (S)-proline catalyzed enantioselective intramolecular aldol (B89426) reaction has been successfully employed as a key step in the asymmetric total synthesis of smyrindiol, a related dihydrofurocoumarin. beilstein-journals.org This strategy could be explored for establishing the stereocenters at C2 and C3 of this compound.

The synthesis of the sesquiterpenoid side chain, with its Z-configured double bond, also requires careful planning. Modern catalytic methods for stereoselective olefin synthesis, such as Z-selective Wittig reactions or metathesis reactions, would be instrumental.

Retrosynthetic Analysis and Key Disconnections for this compound

Semisynthesis and Biotransformation Approaches to this compound Analogs

Given the complexity of a total synthesis, semisynthesis and biotransformation offer attractive alternative strategies for generating analogs of this compound. These approaches start with a readily available natural product, such as a simpler coumarin or furanocoumarin, and modify it chemically or enzymatically.

Semisynthesis:

Semisynthetic strategies can be employed to modify the this compound molecule or a related natural coumarin. For example, the hydroxyl group at C7 could be a handle for introducing various substituents through etherification or esterification to explore their impact on bioactivity. nih.gov Similarly, the ketone group in the sesquiterpenoid side chain could be reduced or derivatized. The synthesis of coumarin-amino acid and dipeptide derivatives has been reported, showcasing the versatility of modifying the coumarin core. nih.govmdpi.com

Biotransformation:

Biotransformation utilizes microorganisms or isolated enzymes to perform selective chemical modifications on a substrate. Fungi, particularly species of Aspergillus and Cunninghamella, have been shown to be effective in transforming furanocoumarins. tandfonline.comtandfonline.comnih.govresearchgate.net Common biotransformation reactions include hydroxylation, dealkylation, reduction, and glycosylation. tandfonline.comtandfonline.com For instance, the biotransformation of imperatorin (B1671801), a furanocoumarin with an isopentenyl side chain, by Aspergillus niger resulted in hydroxylation and hydrolysis derivatives. tandfonline.com Human gut microbiota have also been shown to metabolize furanocoumarins through reactions like O-demethylation and prenyl aryl ether cleavage. acs.org These biocatalytic methods could be applied to this compound or its precursors to generate a library of novel analogs that would be difficult to access through conventional chemical synthesis.

| Transformation Type | Example from Literature | Potential Application to this compound |

| Hydroxylation | Hydroxylation of peucedanin (B90833) by Aspergillus niger. nih.gov | Introduction of hydroxyl groups on the aromatic ring or the sesquiterpenoid side chain. |

| Dealkylation | Demethylation of xanthotoxin by gut microbiota. acs.org | If a methoxy (B1213986) precursor is used, this could yield the free phenol. |

| Reduction | Reduction of C3-C4 double bond in coumarins by Aspergillus niger. tandfonline.com | Reduction of the ketone in the side chain to an alcohol. |

| Hydrolysis | Hydrolysis of the isopentenyl group in imperatorin by Aspergillus niger. tandfonline.com | Potential cleavage of the sesquiterpenoid side chain. |

Rational Design and Chemical Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

Rational drug design, coupled with chemical synthesis, is a powerful approach to systematically explore the structure-activity relationships (SAR) of this compound. By identifying the key pharmacophoric features of the molecule, new derivatives with improved activity and selectivity can be designed and synthesized. nih.govnih.govijpcbs.com

Key Structural Features for Modification:

The 7-hydroxyl group: This group can be modified to explore the importance of hydrogen bonding and polarity in this region. SAR studies on other coumarins have shown that substitution at the C-7 position significantly influences biological activity. nih.govmdpi.com

The dihydrofuran ring substituents: The methyl groups at C2 and C3, and their relative stereochemistry, are likely crucial for activity. Synthesis of diastereomers and analogs with different substituents at these positions would clarify their role.

The sesquiterpenoid side chain: The length, flexibility, and presence of the ketone and the Z-double bond in the side chain are important features. Analogs with modified side chains (e.g., different lengths, saturated vs. unsaturated, different functional groups) would provide valuable SAR data.

Design Strategies:

Molecular Hybridization: This strategy involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. ijpcbs.comutm.my

Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to probe the electronic and steric requirements for activity. For example, the ketone could be replaced with an oxime or a hydroxyl group.

A systematic SAR study would involve the synthesis of a library of analogs based on these design principles, followed by biological evaluation to identify the most promising candidates for further development.

Preclinical Biological Activities and Molecular Mechanistic Studies of Fukanefuromarin C

In Vivo Preclinical Efficacy Investigations of Fukanefuromarin C in Disease Models (Non-Human)

Based on the available scientific literature, there are no published in vivo studies that specifically investigate the efficacy of this compound in any non-human disease models. Research has been confined to in vitro assessments.

As there are no reported in vivo preclinical studies for this compound, there is currently no information available on its pharmacodynamic markers in animal models.

Efficacy Assessment of this compound in Mechanistic Disease Models

Direct in vivo efficacy studies specifically investigating this compound in mechanistic disease models are limited in the currently available scientific literature. However, its primary reported biological activity, the inhibition of nitric oxide (NO) production, suggests its potential utility in inflammatory disease models. mdpi.compensoft.netresearchgate.net High concentrations of NO produced by inducible nitric oxide synthase (iNOS) are implicated in the pathophysiology of various inflammatory conditions, including septic shock and rheumatoid arthritis. bucm.edu.cn Therefore, inhibitors of iNOS, such as this compound, are considered to have therapeutic potential in these diseases. nih.gov

While specific in vivo data for this compound is not available, studies on related compounds and extracts from the Ferula genus provide some context. For instance, other sesquiterpene coumarins have been evaluated in various cancer and inflammation models. nih.govmdpi.com Farnesiferol B, another sesquiterpene from Ferula, has demonstrated protective effects against ischemia/reperfusion-induced kidney damage in vivo by reducing oxidative stress and inflammation. mdpi.com Furthermore, extracts from Ferula sinkiangensis, which also contains sesquiterpene coumarins, have shown anti-neuroinflammatory effects by inhibiting NO production in over-activated microglia. mdpi.com These findings for related compounds suggest that this compound may exhibit similar efficacy in relevant disease models, although direct experimental verification is required.

Table 1: Potential Mechanistic Disease Models for this compound Efficacy Assessment This table is speculative and based on the known biological activity of this compound. No direct in vivo studies have been published.

| Disease Model | Rationale for Testing this compound | Key Outcome Measures |

| Lipopolysaccharide (LPS)-induced endotoxemia | Inhibition of iNOS-mediated NO production, a key mediator of septic shock. | Survival rates, serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6), organ damage markers. |

| Collagen-induced arthritis in rodents | Attenuation of joint inflammation and cartilage destruction through iNOS inhibition. | Arthritis score, paw swelling, histological assessment of joint damage, cytokine levels in synovial fluid. |

| Experimental autoimmune encephalomyelitis (EAE) | Reduction of neuroinflammation and demyelination by inhibiting NO production in the central nervous system. | Clinical score, histopathological analysis of CNS inflammation and demyelination, immune cell infiltration. |

| Carrageenan-induced paw edema | Acute anti-inflammatory effects by blocking NO-mediated vasodilation and inflammatory cell infiltration. | Paw volume, myeloperoxidase (MPO) activity in paw tissue. |

Elucidation of Molecular and Cellular Mechanisms of Action of this compound

The molecular and cellular mechanisms underlying the biological activities of this compound are an area of active research. The primary focus has been on its interaction with nitric oxide synthase and the subsequent impact on cellular signaling pathways.

The principal molecular target identified for this compound is nitric oxide synthase (NOS) , specifically the inducible isoform (iNOS or NOS II). mdpi.comebi.ac.uk The inhibition of iNOS by this compound and its analogs was identified in studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. researchgate.netresearchgate.net In these assays, the production of nitric oxide is measured in the presence and absence of the test compound.

However, detailed target validation studies specifically for this compound are not extensively reported. For a comprehensive validation, a combination of the following strategies would be necessary:

Direct Enzyme Inhibition Assays: Quantifying the inhibitory concentration (IC50) of this compound against purified iNOS enzyme would confirm direct interaction and inhibitory potency.

Molecular Docking Studies: Computational modeling could predict the binding site and interaction of this compound with the iNOS protein, providing insights into the mechanism of inhibition. bucm.edu.cn

Cellular Thermal Shift Assay (CETSA): This method could be employed to verify the direct binding of this compound to iNOS in a cellular context.

Knockdown or Knockout Models: Using cells where iNOS is genetically silenced would help to confirm that the effects of this compound are indeed mediated through this target.

While this compound is categorized as a nitric oxide synthase inhibitor, the precise nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive) and its selectivity for iNOS over other isoforms (nNOS and eNOS) require further investigation. ebi.ac.ukwikipedia.org

The inhibition of iNOS by this compound directly implies a perturbation of nitric oxide-mediated signaling pathways . Nitric oxide is a crucial signaling molecule involved in a plethora of physiological and pathological processes, including inflammation, neurotransmission, and vasodilation. unimedizin-mainz.de By reducing NO levels, this compound can modulate these pathways.

Given the role of iNOS in inflammation, it is highly probable that this compound affects inflammatory signaling cascades. Key pathways that are likely perturbed include:

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The expression of the iNOS gene (NOS2) is primarily regulated by the transcription factor NF-κB. webpathology.commdpi.com Many natural anti-inflammatory compounds exert their effects by inhibiting the NF-κB pathway. pensoft.netnih.gov It is plausible that this compound could, in addition to inhibiting the enzyme directly, also suppress the expression of iNOS by interfering with NF-κB activation. This would represent a dual mechanism of action. Studies on other natural compounds have shown that they can inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. pensoft.net

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathways (including ERK, JNK, and p38) are also critical regulators of the inflammatory response and can modulate the expression of iNOS and other pro-inflammatory genes. e-jlc.orgfrontiersin.orgthermofisher.com The anti-inflammatory effects of some natural products have been attributed to their ability to suppress the phosphorylation of MAPK proteins. researchgate.netmdpi.com While not directly demonstrated for this compound, its structural similarity to other bioactive coumarins suggests that it may also modulate MAPK signaling. mdpi.com

Table 2: Potential Cellular Signaling Pathways Perturbed by this compound This table is based on the known inhibition of nitric oxide synthase and the mechanisms of related anti-inflammatory compounds. Direct evidence for this compound is largely unavailable.

| Signaling Pathway | Potential Effect of this compound | Implication |

| Nitric Oxide (NO) Signaling | Decreased production of NO. | Attenuation of NO-mediated inflammation, vasodilation, and cytotoxicity. |

| NF-κB Signaling | Potential inhibition of NF-κB activation, leading to reduced expression of iNOS and other pro-inflammatory genes (e.g., TNF-α, IL-6). | Broad anti-inflammatory effects beyond direct enzyme inhibition. |

| MAPK Signaling (ERK, JNK, p38) | Possible modulation of MAPK phosphorylation, leading to decreased expression of inflammatory mediators. | Regulation of cellular responses to stress and inflammatory stimuli. |

Currently, there are no published studies that have utilized omics-based profiling to specifically delineate the mechanisms of action of this compound. Such approaches are powerful tools for generating unbiased, system-wide data to identify novel targets and pathways affected by a compound.

Transcriptomics: RNA sequencing (RNA-seq) of cells (e.g., macrophages) treated with this compound could reveal changes in the expression of a wide range of genes, providing a comprehensive view of the cellular response. This could confirm the downregulation of the NOS2 gene and identify other modulated genes involved in inflammation, cell cycle, and apoptosis. frontiersin.org

Proteomics: Proteomic analysis could identify changes in protein expression and post-translational modifications (e.g., phosphorylation) in response to this compound treatment. This would be particularly useful for validating the effects on signaling pathways like NF-κB and MAPK by directly measuring the phosphorylation status of key proteins. researchgate.net

Metabolomics: Untargeted metabolomics could uncover broader metabolic shifts induced by this compound. mdpi.comacs.org For instance, it could identify changes in arginine metabolism (the substrate for NOS) or other pathways linked to inflammation and cellular energy status.

While omics studies on this compound itself are absent, some research has applied these techniques to the Ferula genus. For example, integrated transcriptome, proteome, and metabolome analyses have been used to study the flowering process in Ferula sinkiangensis. nih.govresearchgate.net These studies demonstrate the feasibility and power of omics approaches in investigating the biology of these plants and their specialized metabolites. Applying these methods to this compound would undoubtedly provide a more holistic understanding of its molecular mechanisms.

Structure Activity Relationship Sar Investigations of Fukanefuromarin C and Its Analogs

Identification of Essential Pharmacophoric Elements within Fukanefuromarin C Scaffold

The biological activity of this compound, a sesquiterpene coumarin (B35378), is intrinsically linked to its unique chemical architecture. The core structure consists of a furanocoumarin skeleton attached to a sesquiterpene side chain. Analysis of related furanocoumarins that inhibit nitric oxide synthase (iNOS) provides strong indications of the essential pharmacophoric elements.

A critical feature for the NO production inhibitory activity of furanocoumarins appears to be the nature and position of substituents on the coumarin ring. For instance, studies on various furanocoumarins have revealed that the presence of a methoxy (B1213986) group at specific positions, such as C-5 or C-6, can be essential for augmenting activity. ffhdj.comnih.govcapes.gov.brresearchgate.net In the case of this compound, the 7-hydroxy group is a key feature. This hydroxyl group can act as a hydrogen bond donor, potentially interacting with amino acid residues in the active site of target enzymes like iNOS.

The furan (B31954) ring fused to the coumarin core is another vital component. The type of furanocoumarin, whether psoralen-type or angelicin-type, has been shown to influence the inhibitory potency on NO production, with the angelicin (B190584) type often demonstrating greater activity. nih.govcapes.gov.brresearchgate.net this compound possesses a dihydrofuro[3,2-c]coumarin structure, and the integrity of this heterocyclic system is likely fundamental to its biological action.

Computational studies on iNOS inhibitors have identified key pharmacophore features that include hydrophobic regions, hydrogen bond acceptors, and hydrogen bond donors. bucm.edu.cn For this compound, the aromatic rings and the sesquiterpene chain can fulfill the hydrophobic requirements, while the hydroxyl and carbonyl groups can serve as hydrogen bond donors and acceptors, respectively.

Systematic Analysis of the Impact of Structural Modifications on this compound Biological Potency

Modifications of the Coumarin Core:

Substitution at C-7: The 7-hydroxy group is a potential site for modification. Esterification or etherification of this group would likely alter the compound's polarity and its ability to form hydrogen bonds, which could significantly impact its inhibitory activity on NO production.

Substitution at other positions: The introduction of various substituents, such as alkyl, alkoxy, or halogen groups, at different positions on the benzopyrone ring of related coumarins has been shown to modulate their anti-inflammatory and enzyme inhibitory activities. researchgate.net For example, the presence of a methoxy group at C-5 and a side chain at C-8 in the furanocoumarin skeleton has been suggested to be important for the suppression of NO production. ffhdj.com

Modifications of the Furan Ring:

Saturation: The dihydrofuran ring in this compound could be a target for modification. Conversion to a fully aromatic furan ring would alter the planarity and electronic properties of the molecule, potentially affecting its interaction with target proteins.

Modifications of the Sesquiterpene Side Chain:

Chain Length and Flexibility: Altering the length of the sesquiterpene chain or introducing conformational constraints could provide insights into the optimal size and shape of the hydrophobic binding pocket of the target enzyme.

Functional Groups: The ketone and double bonds within the side chain are prime candidates for modification. Reduction of the ketone to a hydroxyl group would introduce a new hydrogen bonding site and alter the chain's electronic properties. Saturation of the double bonds would increase the flexibility of the side chain. The inhibitory activities of other sesquiterpene coumarins from the Ferula genus on NO production highlight the importance of the side chain's structure. mdpi.com

The following table summarizes the potential impact of structural modifications on the biological potency of this compound, based on findings from related compounds.

| Structural Modification | Potential Impact on Biological Potency | Rationale based on related compounds |

| Esterification/Etherification of 7-OH | Decrease or increase in activity | Alters hydrogen bonding capacity and lipophilicity. |

| Introduction of methoxy groups | Potential increase in activity | Methoxy groups at specific positions on the furanocoumarin skeleton can enhance NO production inhibition. ffhdj.comnih.govcapes.gov.brresearchgate.net |

| Aromatization of dihydrofuran ring | Altered activity | Changes in planarity and electronic distribution can affect target binding. |

| Alteration of sesquiterpene chain length | Modulated activity | Optimizes hydrophobic interactions within the binding pocket. |

| Reduction of the ketone in the side chain | Altered activity | Introduces a hydrogen bond donor and changes electronic properties. |

| Saturation of double bonds in the side chain | Modulated activity | Increases conformational flexibility, which may affect binding. |

Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Derivatives

While specific QSAR studies dedicated to this compound derivatives are not prominent in the literature, the principles of computational modeling and QSAR are highly applicable to this class of molecules for predicting biological activity and guiding the design of new, more potent analogs. nih.gov

QSAR studies on other series of NO synthase inhibitors have successfully established mathematical models that correlate the physicochemical properties of molecules with their biological activities. nih.govbvsalud.org These studies often utilize a variety of molecular descriptors, including:

Topological descriptors: Such as Kier's first-order valence molecular connectivity index (¹χv), which relates to molecular size and branching. bvsalud.org

Physicochemical descriptors: Including logP (lipophilicity), molecular weight, and polar surface area. nih.gov

Quantum chemical descriptors: Such as the energy of the highest occupied molecular orbital (HOMO), which relates to the electron-donating ability of a molecule. nih.gov

A hypothetical QSAR study on this compound derivatives might reveal that descriptors related to lipophilicity, molecular size, and electronic properties are significant for its NO inhibitory activity. For instance, a positive correlation with logP would suggest that increased lipophilicity enhances activity, likely by facilitating membrane permeability or hydrophobic interactions at the target site.

Molecular docking simulations can provide further insights into the binding mode of this compound within the active site of iNOS. Such studies on other furanocoumarins and iNOS inhibitors have identified key amino acid residues involved in binding. bucm.edu.cnnih.gov A docking study of this compound could reveal specific hydrogen bonds between its 7-hydroxy and carbonyl groups and amino acid residues in the iNOS active site, as well as hydrophobic interactions involving the furanocoumarin core and the sesquiterpene tail.

The following table outlines a hypothetical QSAR model for this compound derivatives, based on common findings in the field.

| Descriptor | Type | Potential Correlation with NO Inhibitory Activity | Rationale |

| logP | Physicochemical | Positive | Increased lipophilicity may enhance binding to hydrophobic pockets in the enzyme. |

| Molecular Volume | Physicochemical | Negative (with an optimal value) | A certain molecular size may be optimal for fitting into the active site. |

| Energy of HOMO | Quantum Chemical | Positive | A higher HOMO energy suggests greater electron-donating ability, which may be important for interaction with the enzyme's heme group. |

| Dipole Moment | Quantum Chemical | Positive or Negative | Can influence long-range electrostatic interactions with the target protein. |

Advanced Analytical Methodologies for Fukanefuromarin C Research and Development

Method Validation Protocols for Robust this compound Quantification

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose by providing documented evidence of its performance characteristics. npra.gov.my For the quantification of this compound, a comprehensive validation protocol is essential to guarantee reliable and reproducible results. researchgate.net This process typically adheres to guidelines set by regulatory bodies like the International Council for Harmonisation (ICH). globalresearchonline.net

The key parameters evaluated during method validation include:

Specificity/Selectivity : This assesses the ability of the method to unequivocally measure the analyte in the presence of other components that may be present in the sample matrix, such as impurities, degradation products, or other matrix components. globalresearchonline.net For chromatographic methods, this is often demonstrated by showing that the analyte peak is well-resolved from other peaks and that the blank matrix does not produce any interfering signals at the retention time of the analyte. globalresearchonline.net

Linearity and Range : Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy : Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically determined by analyzing samples with known concentrations of the analyte (spiked samples) and comparing the measured value to the true value. dergipark.org.tr

Precision : Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). sps.nhs.uk

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness : Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. globalresearchonline.net Typical variations include changes in mobile phase composition, pH, column temperature, and flow rate. globalresearchonline.net

Table 3: Typical Acceptance Criteria for Method Validation Parameters This table provides general acceptance criteria based on ICH guidelines and does not represent specific requirements for this compound.

| Parameter | Acceptance Criteria | Reference |

|---|---|---|

| Linearity | Correlation coefficient (r²) ≥ 0.99 | researchgate.net |

| Accuracy | Recovery within 85-115% of the nominal concentration | nih.gov |

| Precision | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15% | japsonline.com |

| Robustness | RSD of results should be within acceptable limits after minor variations | globalresearchonline.net |

Bioanalytical Approaches for this compound Detection and Metabolite Profiling in Preclinical Samples

Bioanalytical methods are essential for determining the concentration of this compound and its metabolites in biological matrices such as plasma, urine, and tissues, which is fundamental for pharmacokinetic studies. iajps.comau.dk These methods must be highly sensitive and selective to accurately measure the low levels of the analyte often present in these complex samples. au.dk

LC-MS/MS is the gold standard for bioanalytical quantification due to its superior sensitivity and specificity. asiapharmaceutics.infounil.ch The development of a bioanalytical method involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. japsonline.com Sample preparation is particularly critical in bioanalysis to remove proteins and other interfering substances. iajps.com Techniques such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed. iajps.com

Metabolite profiling, the identification and quantification of the metabolic products of this compound, is crucial for understanding its biotransformation and potential biological activity. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, coupled with liquid chromatography, is often used for this purpose. These instruments provide accurate mass measurements, which aid in the elucidation of the elemental composition of unknown metabolites.

A comprehensive analytical method for furanocoumarins and their metabolites in plasma and urine was developed using UPLC-MS/MS. tandfonline.com This study successfully identified and quantified several furanocoumarins and their metabolites, demonstrating that bergamottin (B190657) and 6',7'-dihydroxybergamottin (B27312) were metabolized to bergaptol. tandfonline.com The development and validation of such bioanalytical methods are guided by regulatory agencies to ensure data quality and reliability for preclinical and clinical studies. researchgate.netnih.gov

Table 4: Common Bioanalytical Sample Preparation Techniques

| Technique | Principle | Reference |

|---|---|---|

| Protein Precipitation | Addition of an organic solvent or acid to precipitate proteins. | japsonline.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | iajps.com |

| Solid-Phase Extraction (SPE) | Separation based on the analyte's affinity for a solid sorbent. | iajps.com |

Future Directions and Emerging Research Avenues for Fukanefuromarin C

Integration of Fukanefuromarin C into Advanced Drug Discovery Pipelines

The traditional path of drug discovery is often lengthy and costly. However, modern drug discovery pipelines leverage a suite of advanced technologies to accelerate the identification and validation of new therapeutic agents. researchgate.netnih.gov Integrating this compound into these sophisticated workflows is a critical next step.

The process begins with target identification and validation , aiming to pinpoint the specific biological molecules with which this compound interacts to exert its effects. researchgate.net Beyond its known inhibition of inducible nitric oxide synthase (iNOS), it is crucial to explore other potential targets. nih.gov High-throughput screening (HTS) assays, coupled with proteomic and genomic approaches, can reveal a broader spectrum of its molecular interactions.

Once targets are validated, the focus shifts to lead optimization . This involves modifying the core structure of this compound to enhance its efficacy, selectivity, and pharmacokinetic properties. Techniques such as quantitative structure-activity relationship (QSAR) analysis can be employed to understand how structural changes impact biological activity. cas.org

Advanced screening platforms, including those utilizing microfluidics, offer the ability to perform rapid and parallelized testing of this compound and its derivatives against various cell lines and biological targets, significantly speeding up the discovery process. nih.gov

Table 1: Key Stages in an Advanced Drug Discovery Pipeline for this compound

| Stage | Description | Key Technologies |

| Target Identification & Validation | Identifying and confirming the biological targets of this compound. | High-Throughput Screening (HTS), Genomics, Proteomics, Chemical Probes |

| Hit-to-Lead Optimization | Modifying the structure of this compound to improve its drug-like properties. | Quantitative Structure-Activity Relationship (QSAR), Combinatorial Chemistry |

| Preclinical Development | In vitro and in vivo studies to assess the preliminary efficacy and safety profile. | Cell-based Assays, Animal Models, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling |

| Clinical Trials | Evaluating the safety and efficacy in human subjects. | Phase I, II, and III clinical studies |

Harnessing Synthetic Biology and Metabolic Engineering for Sustainable this compound Production

The isolation of this compound directly from Ferula fukanensis can be inefficient and ecologically taxing. researchgate.net Synthetic biology and metabolic engineering present a sustainable and scalable alternative for its production. researchgate.netnih.gov

The biosynthesis of sesquiterpene coumarins involves complex enzymatic pathways. biorxiv.orgresearchgate.net Researchers have identified genes involved in terpene biosynthesis in Ferula species, providing a genetic blueprint for engineering microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae). researchgate.netresearchgate.net These microorganisms can be genetically modified to express the necessary plant enzymes, effectively turning them into cellular factories for this compound. mdpi.com

This approach involves several key steps:

Pathway Elucidation: Fully characterizing the biosynthetic pathway of this compound, from simple precursors to the final complex molecule.

Gene Discovery: Identifying and isolating the specific genes from Ferula fukanensis that encode the enzymes responsible for each step of the synthesis.

Host Engineering: Introducing these genes into a suitable microbial host and optimizing its metabolic pathways to maximize the yield of this compound.

The use of engineered microbes offers several advantages, including rapid growth, scalability, and the potential to produce novel analogs of this compound through the introduction of modified enzymes. researchgate.net

Exploration of Novel Therapeutic Applications Stemming from this compound's Mechanistic Insights

The known mechanism of action of this compound—the inhibition of nitric oxide (NO) production—opens the door to a wide range of potential therapeutic applications. nih.gov NO is a critical signaling molecule involved in numerous physiological and pathological processes, including inflammation, neurotransmission, and cancer. nih.govnih.gov

Table 2: Potential Therapeutic Applications of this compound Based on Nitric Oxide Inhibition

| Therapeutic Area | Rationale |

| Inflammatory Disorders | Excessive NO production by iNOS is a hallmark of many inflammatory conditions. nih.gov By inhibiting iNOS, this compound could potentially treat diseases like rheumatoid arthritis, inflammatory bowel disease, and certain skin conditions. researchgate.nethealthcare-bulletin.co.uk |

| Neurodegenerative Diseases | Overproduction of NO can contribute to neuronal damage in conditions such as Alzheimer's and Parkinson's disease. nih.gov this compound could offer a neuroprotective effect by modulating NO levels. |

| Cancer | The role of NO in cancer is complex, sometimes promoting and sometimes inhibiting tumor growth. nih.gov In cancers where NO promotes angiogenesis and metastasis, this compound could act as an anticancer agent. Further research into its effects on different cancer cell lines is warranted. mdpi.commdpi.com |

| Sepsis | The systemic inflammatory response in sepsis is often characterized by a massive release of NO, leading to cardiovascular collapse. An iNOS inhibitor like this compound could potentially mitigate this life-threatening complication. |

Further mechanistic studies are essential to fully understand how this compound interacts with the iNOS enzyme and to explore its effects on other cellular pathways. This knowledge will be instrumental in identifying the most promising therapeutic avenues to pursue.

Application of Chemoinformatics and Artificial Intelligence in this compound-Inspired Compound Discovery and Optimization

Chemoinformatics and artificial intelligence (AI) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the prediction of molecular properties. rsc.orgrsc.orgnih.gov These computational tools can be powerfully applied to the study of this compound.

Key applications include:

Virtual Screening: AI algorithms can screen large virtual libraries of compounds to identify molecules with similar structural features to this compound that may have enhanced activity or better drug-like properties. cas.org

De Novo Design: Generative AI models can design entirely new molecules inspired by the structure of this compound, potentially leading to the discovery of novel chemical entities with improved therapeutic profiles. rsc.org

Predictive Modeling: Machine learning models can be trained to predict the bioactivity, toxicity, and pharmacokinetic properties of this compound analogs, helping to prioritize which compounds to synthesize and test in the laboratory. helmholtz-hips.de

Structure-Activity Relationship (SAR) Studies: Chemoinformatics tools can help to build detailed SAR models, providing a deeper understanding of which parts of the this compound molecule are essential for its biological activity. hitgen.comresearchgate.net

By combining the power of AI with traditional medicinal chemistry, researchers can significantly accelerate the process of optimizing this compound and developing new, more effective therapeutic agents. helmholtz-hips.de

Q & A

Q. What spectroscopic techniques are most effective for identifying Fukanefuromarin C, and how should data interpretation be validated?

this compound’s identification typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) and high-resolution mass spectrometry (HRMS). For validation, cross-referencing spectral data with literature-reported values for analogous compounds is critical. Ensure purity verification via HPLC-UV/Vis or LC-MS to rule out contaminants that may skew spectral interpretations .

Q. What synthetic pathways are documented for this compound, and what challenges arise in scaling these methods?

Current synthesis routes involve multistep organic reactions, including aldol condensations and regioselective oxidations. Key challenges include low yields in stereospecific steps and the need for inert conditions to prevent degradation. Researchers should optimize catalysts (e.g., chiral auxiliaries) and monitor reaction intermediates via TLC or in situ IR spectroscopy .

Q. How can researchers ensure reproducibility in bioactivity assays for this compound?

Standardize assay protocols using positive controls (e.g., known inhibitors for enzyme-based assays) and validate cell-line viability if testing cytotoxicity. Triplicate runs with statistical analysis (e.g., ANOVA) are essential. Report exact solvent concentrations and incubation times, as minor variations can alter results significantly .

Advanced Research Questions

Q. How should contradictory data on this compound’s mechanism of action be resolved?

Contradictions often arise from differences in experimental models (e.g., in vitro vs. in vivo systems) or assay conditions. Conduct comparative studies using identical cell lines and dosages. Employ orthogonal methods (e.g., CRISPR knockouts alongside pharmacological inhibition) to confirm target engagement. Prioritize peer-reviewed studies over preprint data .

Q. What strategies mitigate interference from impurities during structural elucidation of this compound derivatives?

Use preparative chromatography to isolate pure fractions and characterize impurities via HRMS/MS. For complex mixtures, apply hyphenated techniques like LC-NMR to correlate spectral data with retention times. Computational tools (e.g., molecular docking) can help distinguish artifacts from genuine metabolites .

Q. How can researchers design dose-response studies to account for this compound’s non-linear pharmacokinetics?

Non-linear kinetics often stem from solubility limitations or metabolic saturation. Preformulation studies (e.g., solubility in biorelevant media) should guide dose selection. Use pharmacokinetic modeling (e.g., compartmental analysis) to predict optimal dosing intervals. Validate findings with in vivo sampling at multiple time points .

Methodological Considerations

Q. What statistical approaches are appropriate for analyzing this compound’s synergistic effects in combination therapies?

Apply Bliss independence or Chou-Talalay models to quantify synergy. Ensure baseline correction for solvent effects and include isobolograms to visualize interactions. Use software like CompuSyn for dose-effect matrix calculations, and report 95% confidence intervals to assess significance .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s binding affinity?

Re-evaluate force field parameters in molecular dynamics simulations or adjust solvation models (e.g., explicit vs. implicit solvent). Validate docking poses with mutagenesis studies or X-ray crystallography. Cross-check computational results with experimental data from surface plasmon resonance (SPR) or ITC .

Data Presentation and Ethical Compliance

Q. What guidelines ensure transparent reporting of this compound’s cytotoxic IC₅₀ values?

Follow the "MIAME" (Minimum Information About a Microarray Experiment) principles for cytotoxicity disclose cell-line authentication, passage numbers, and assay duration. Use standardized units (e.g., μM ± SEM) and avoid rounding beyond instrument precision (e.g., report 12.3 μM, not 12 μM) .

Q. How can researchers ethically navigate intellectual property constraints when publishing this compound data?

Avoid disclosing proprietary synthesis routes or unpublished patent-pending findings. Cite only publicly available patents and adhere to journal-specific embargo policies. For collaborative projects, draft material transfer agreements (MTAs) to define data-sharing boundaries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.